molecular formula C22H45NO B1641652 N-(2-methylpropyl)octadecanamide

N-(2-methylpropyl)octadecanamide

Cat. No.: B1641652
M. Wt: 339.6 g/mol
InChI Key: AUZQGYVEDMZLGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It was identified as one of five stable quality markers in Corydalis bungeana (地丁草) using advanced analytical techniques such as UPLC-MS/MS, similarity analysis, and OPLS-DA . Its consistent presence across seven batches of the herb underscores its role in quality control and standardization of traditional medicines.

Properties

Molecular Formula

C22H45NO

Molecular Weight

339.6 g/mol

IUPAC Name

N-(2-methylpropyl)octadecanamide

InChI

InChI=1S/C22H45NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)23-20-21(2)3/h21H,4-20H2,1-3H3,(H,23,24)

InChI Key

AUZQGYVEDMZLGJ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)NCC(C)C

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCC(C)C

Origin of Product

United States

Comparison with Similar Compounds

N-[3-[Bis(2-Hydroxyethyl)oxidoamino]propyl]octadecanamide (CAS 66161-69-1)

  • Molecular Formula : C₂₅H₅₂N₂O₄
  • Molecular Weight : 444.69 g/mol
  • Key Differences: The nitrogen substituent includes a propyl chain modified with bis(2-hydroxyethyl)oxidoamino groups.
  • Such polar modifications could suit pharmaceutical formulations requiring aqueous compatibility .

N,N-Dimethyloctadecanamide (CAS 3886-90-6)

  • Molecular Formula: C₂₀H₄₁NO
  • Molecular Weight : 311.55 g/mol
  • Key Differences : Two methyl groups replace the isobutyl substituent on the amide nitrogen.
  • Properties : Smaller alkyl groups reduce steric hindrance and increase lipophilicity compared to the branched isobutyl chain. This structural simplicity may favor applications in surfactants or lipid-based drug delivery systems .

N-Isobutyl-N-Nitrosooctadecanamide

  • Molecular Formula : C₂₂H₄₄N₂O₂
  • Synonyms: N-(2-Methylpropyl)-N-nitrosooctadecanamide
  • Key Differences : A nitroso (-N=O) group is added to the nitrogen.
  • This derivative may serve as a precursor in organic synthesis but requires careful handling .

N-[3-[Bis(2-Hydroxyethyl)amino]propyl]octadecanamide (CAS 55819-54-0)

  • Molecular Formula : C₂₅H₅₂N₂O₃
  • Molecular Weight : 428.69 g/mol
  • Key Differences: The substituent includes a propyl chain with bis(2-hydroxyethyl)amino groups.
  • Properties : Hydroxyethyl groups improve solubility and may enhance biocompatibility for cosmetic or biomedical uses, contrasting with the hydrophobic isobutyl group in the target compound .

N-(2-Methylpropyl)dodeca-2,4,8,10-tetraenamide

  • Structure : A 12-carbon polyunsaturated chain (four double bonds) replaces the saturated octadecanamide.
  • The shorter, unsaturated chain likely reduces membrane interaction efficiency compared to the longer saturated chain of N-(2-methylpropyl)octadecanamide .

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